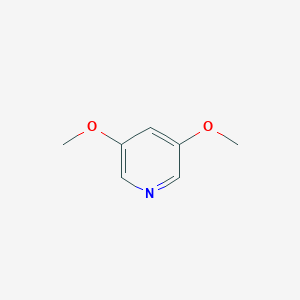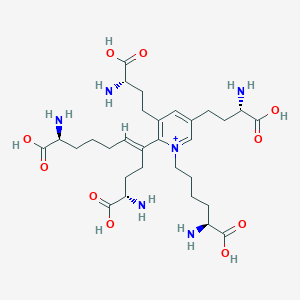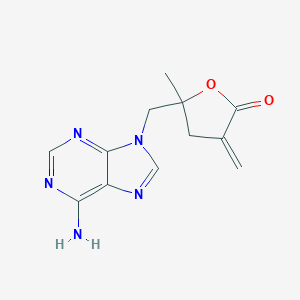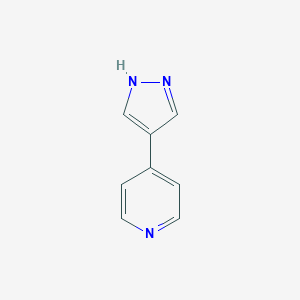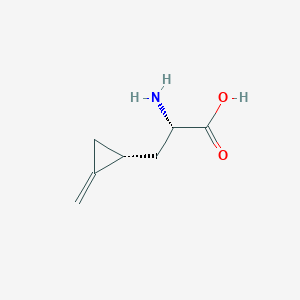
Pantoprazole N-Oxide
Overview
Description
Pantoprazole N-oxide is a proton-pump inhibitor (PPI) drug used in the treatment of acid-related disorders, such as gastroesophageal reflux disease (GERD). It is a derivative of pantoprazole, an antiulcer drug, and is produced through a synthetic process. This compound has been found to be effective in suppressing gastric acid secretion and is currently being studied for its potential therapeutic use.
Scientific Research Applications
Pharmaceutical Analysis : Pantoprazole's electrochemical oxidation properties are used to determine concentrations in pharmaceutical formulations and human urine samples (Pınar, 2020).
Gastroprotective Effects : It is more effective than omeprazole in preventing necrotic mucosal damage in rats, indicating its potential in enhancing the gastric mucosal barrier rather than inhibiting acid secretion (Blandizzi et al., 2000).
Medical Treatment : Pantoprazole is a proton pump inhibitor used in treating various gastrointestinal conditions, including oesophageal erosion, ulceration, gastric hypersecretion, and Helicobacter pylori infections (Neumark et al., 2011); (Huber et al., 1996).
Corrosion Inhibition : It effectively inhibits the corrosion of copper in acid solutions, with perchloric acid being a particularly effective inhibitor (Saadawy, 2016).
Enantiomer Effects : The (-)-PANNa enantiomer is more potent than (+)-PANNa at inhibiting acid-related lesions due to stronger inhibition of acid secretion (Cao et al., 2005).
Controlled Drug Delivery : Enteric controlled release Pantoprazole loaded microbeads show potential for stable delivery in acidic media (Sharma et al., 2010).
Analytical Methodologies : Various methods have been developed for determining Pantoprazole in complex matrices, including dog plasma, human plasma, and natural waters, using techniques like chiral liquid chromatography-tandem mass spectrometry (Chen et al., 2012); (Jiao et al., 2017); (Sayyahmanesh et al., 2015).
Improved Production Processes : An improved single-pot process has been developed for the production of Pantoprazole, enhancing its purity and yield (Mathad et al., 2004).
Environmental Applications : Novel methods for removing Pantoprazole drug residue from water resources have been developed, offering environmental friendly and cost-effective solutions (Ali et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
Pantoprazole N-Oxide primarily targets the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells . This enzyme is crucial for the final step in gastric acid production. By binding to this enzyme, this compound effectively suppresses the production of stomach acid .
Mode of Action
This compound exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This interaction leads to the inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of this compound to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to increase autophagosomes formation and affect autophagic flux depending on the pH conditions . It specifically elevates SQSTM1 protein levels by increasing SQSTM1 transcription via NFE2L2 activation . This compound also disrupts protein degradation systems, leading to the accumulation of undegraded poly-ubiquitinated proteins .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell viability or growth and induced cell death in a dose- and time-dependent manner . It has been shown to arrest the G0/G1 cyclic phase, increase TUNEL positivity, caspase-3 and PARP cleavage, and alter pro and anti-apoptotic proteins . It also induces ROS levels and depolarizes mitochondria, leading to increased cytosolic cytochrome c level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH conditions can affect the compound’s interaction with its targets and any resulting changes . Moreover, the synthesis of Pantoprazole Sodium, a related compound, has been shown to be influenced by environmental factors, suggesting that similar factors could also affect this compound .
Properties
IUPAC Name |
6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfinyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O5S/c1-24-13-5-6-21(22)12(14(13)25-2)8-27(23)16-19-10-4-3-9(26-15(17)18)7-11(10)20-16/h3-7,15H,8H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJURHFGXQKOST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=[N+](C=C1)[O-])CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635351 | |
| Record name | 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfinyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953787-60-5 | |
| Record name | Pantoprazole N-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=953787-60-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfinyl]-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Bicyclo[4.1.0]heptane-7-carboxamide, (1alpha,6alpha,7alpha)-(9CI)](/img/structure/B18291.png)

